molecular formula C₁₉H₂₀ClNO B1145762 SCH 39166 Hydrobromide CAS No. 1227675-51-5

SCH 39166 Hydrobromide

Cat. No. B1145762
CAS RN: 1227675-51-5
M. Wt: 313.82
InChI Key:
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Description

SCH 39166 Hydrobromide, also known as Ecopipam Hydrobromide, is a high-affinity D1/D5 subtype-selective dopamine receptor antagonist . It is widely employed both in cultures and in animal studies in vivo .


Molecular Structure Analysis

The empirical formula of SCH 39166 Hydrobromide is C19H20ClNO·HBr . Its molecular weight is 394.73 . The chemical name is (6aS-trans)-11-Chloro-6,6a,7,8,9,13b-hexahydro-7-methyl-5H-Benzo[d]naphth[2,1-b]azepin-12-ol hydrobromide .


Physical And Chemical Properties Analysis

SCH 39166 Hydrobromide is a white to beige powder . It is soluble in DMSO up to 2 mg/mL . It should be stored in desiccated conditions at a temperature of 2-8°C .

Scientific Research Applications

Dopamine D1/D5 Receptor Antagonist

SCH 39166 Hydrobromide is a high-affinity dopamine D1/D5 receptor antagonist . It displays Ki values of 1.2, 2, 980, 5520, 80 and 731 nM for binding to D1, D5, D2, D4, 5-HT and α2a receptors, respectively . This makes it a valuable tool in the study of dopamine receptors and their role in various neurological processes.

Neurological Research

Given its high affinity for dopamine receptors, SCH 39166 Hydrobromide is widely employed in both cultures and animal studies in vivo . It allows researchers to selectively block D1/D5 receptors and observe the resulting changes, providing valuable insights into the role of these receptors in the brain.

Schizophrenia Research

SCH 39166 Hydrobromide can be used for the research of schizophrenia . By blocking D1/D5 receptors, it can help researchers understand the role of these receptors in the pathophysiology of schizophrenia and potentially lead to the development of new therapeutic strategies.

Obesity Research

SCH 39166 Hydrobromide has also been used in the research of obesity . Given the role of dopamine in reward and motivation, understanding how D1/D5 receptors influence these processes could provide new insights into the mechanisms underlying obesity.

Drug Development

SCH 39166 Hydrobromide’s selectivity for D1/D5 receptors makes it a valuable tool in drug development . By understanding how this compound interacts with these receptors, researchers can design new drugs with improved efficacy and fewer side effects.

Compound Libraries

SCH 39166 Hydrobromide is also offered as part of compound libraries . These libraries are used in high-throughput screening, a method used in drug discovery to identify potential new therapeutic compounds.

Mechanism of Action

SCH 39166 Hydrobromide acts as a selective antagonist at the dopamine D1 receptor subtype . By blocking the binding of dopamine to D1 receptors, it inhibits the transmission of dopaminergic signals in the brain .

Safety and Hazards

SCH 39166 Hydrobromide is classified as a substance that may cause drowsiness or dizziness (STOT SE 3) . It is harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust or fumes .

properties

IUPAC Name

11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO.BrH/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21;/h2-5,10-11,17,19,22H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUWIDFICGEZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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